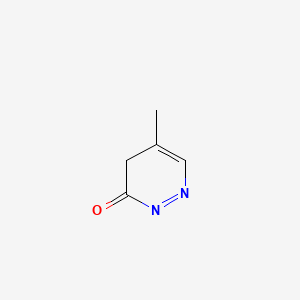

5-methylpyridazin-3(4H)-one

Beschreibung

Overview of Pyridazinones in Organic Chemistry Research

Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group within the ring. researchgate.netscholarsresearchlibrary.com This structural motif has garnered considerable attention from researchers due to its versatile chemical reactivity and broad spectrum of biological activities. scispace.combenthamdirect.comrmit.edu.vn The pyridazinone core serves as a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rmit.edu.vnnih.gov Consequently, pyridazinone derivatives have been extensively investigated for their potential applications in various fields, including pharmaceuticals and agrochemicals. scispace.comresearchgate.netnih.gov

The synthesis and chemical behavior of pyridazinone derivatives have been a focal point of research for many years. researchgate.net The ease with which the pyridazinone ring can be functionalized at various positions makes it an attractive building block for the design and synthesis of new chemical entities with diverse properties. scholarsresearchlibrary.comsarpublication.com

Historical Context of 5-Methylpyridazin-3(4H)-one Chemistry

While the first synthesis of the parent pyridazine (B1198779) ring was accomplished by Tauber in 1895, following earlier work by Knorr and Fischer on substituted derivatives, the exploration of specific derivatives like this compound is a more recent development. scholarsresearchlibrary.com The initial interest in pyridazinones was largely driven by their potential as cardiovascular agents and in agrochemical applications. researchgate.net Over time, the scope of pyridazinone research has expanded significantly, with a growing number of studies focusing on the synthesis and properties of specific analogues, including this compound, to explore their unique chemical and biological characteristics.

Significance of the Pyridazinone Scaffold in Synthetic Strategies

The pyridazinone scaffold is a cornerstone in many synthetic strategies aimed at creating complex molecules. rmit.edu.vn Its importance stems from its ability to serve as a versatile intermediate that can be readily modified. chemimpex.com Common synthetic routes to pyridazinone derivatives involve the condensation of 1,4-dicarbonyl compounds, such as γ-ketoacids or their esters, with hydrazine (B178648) or its derivatives. iglobaljournal.comekb.eg This fundamental reaction allows for the construction of the core pyridazinone ring, which can then be further elaborated through various chemical transformations. The reactivity of the ring nitrogens and the carbon atoms allows for the introduction of a wide array of functional groups, leading to a vast library of pyridazinone derivatives. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-4H-pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFJNHLFIUKNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717340 | |

| Record name | 5-Methylpyridazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-12-9 | |

| Record name | 5-Methylpyridazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylpyridazin 3 4h One and Its Derivatives

Direct Ring Synthesis Approaches

The construction of the pyridazinone ring is most commonly achieved through condensation and cyclization reactions that form the core heterocyclic structure in one or two steps.

Cyclization Reactions with Hydrazine (B178648) Derivatives

A fundamental and widely employed method for synthesizing the pyridazinone ring involves the cyclization of suitable precursors with hydrazine or its derivatives. researchgate.net This reaction capitalizes on the nucleophilicity of hydrazine, which reacts with dicarbonyl compounds or their equivalents to form the six-membered di-nitrogen ring. tubitak.gov.tr The reaction typically proceeds by heating the precursor with hydrazine hydrate (B1144303), often in a solvent like ethanol. jocpr.comresearchgate.net For instance, 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP) can be synthesized through a click reaction between the ketoacid levulinic acid and hydrazine hydrate, which occurs in water under catalyst-free conditions with a quantitative yield. mdpi.com This approach is versatile, allowing for the synthesis of various substituted pyridazinones by using substituted hydrazines (e.g., methylhydrazine, aryl hydrazines) or appropriately functionalized precursors. tubitak.gov.tr The cyclization of 2,3-dicarbonylindoles with hydrazine and its derivatives is a common route to produce fused pyridazino[4,5-b]indole systems. tubitak.gov.tr

Formation from Dicarbonyl Precursors

The synthesis of the pyridazinone ring from dicarbonyl precursors, specifically γ-dicarbonyl compounds (or their synthetic equivalents), is a cornerstone of pyridazinone chemistry. The reaction involves the condensation of a 1,4-dicarbonyl compound with hydrazine. This process forms a dihydropyridazine (B8628806) intermediate which, upon tautomerization or oxidation, yields the pyridazinone ring. A prominent example is the preparation of pyridazino[4,5-b]indoles from 2,3-dicarbonylindoles in the presence of hydrazine. tubitak.gov.tr This method provides a direct route to complex, fused pyridazinone systems. The reactivity of the dicarbonyl precursor and the choice of hydrazine derivative allow for the introduction of various substituents onto the final heterocyclic structure. tubitak.gov.tr

Reactions Involving Levulinic Acid and Derivatives

Levulinic acid (4-oxopentanoic acid) is a particularly important and frequently used precursor for the synthesis of 6-methylpyridazin-3(2H)-one and its 5-substituted derivatives. researchgate.net The synthesis is typically a two-step process. First, levulinic acid undergoes an aldol (B89426) condensation reaction with an aromatic or aliphatic aldehyde in the presence of an acid catalyst, such as hydrogen chloride, to form a 3-arylidenepentanoic acid derivative. jocpr.comistanbul.edu.tr In the second step, this intermediate is cyclized by heating with hydrazine hydrate in a solvent like ethanol. jocpr.comistanbul.edu.trsunway.edu.my The hydrazine reacts with the two carbonyl functionalities (the ketone and the carboxylic acid) to form the stable six-membered pyridazinone ring. researchgate.net This method is highly effective for creating a library of 5-substituted-6-methylpyridazin-3(2H)-ones.

| Starting Aldehyde | Intermediate | Final Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 3-Benzylidene levulinic acid | 5-Benzyl-6-methylpyridazin-3(2H)-one | 80 | jocpr.com |

| 2-Chlorobenzaldehyde | 3-(2-Chlorobenzylidene) levulinic acid | 5-(2-Chlorobenzyl)-6-methylpyridazin-3(2H)-one | 70 | jocpr.com |

| 4-Methylbenzaldehyde | 3-(4-Methylbenzylidene)-4-oxopentanoic acid | 6-Methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one | Not Specified | sunway.edu.my |

Functionalization and Derivatization Strategies of the Pyridazinone Core

Once the pyridazinone ring is formed, it can be further modified to introduce a variety of functional groups, enhancing its chemical diversity.

Electrophilic Substitution Reactions

The pyridazinone ring, like other azines such as pyridine (B92270) and pyrimidine, is generally resistant to electrophilic aromatic substitution. dur.ac.ukresearchgate.net This low reactivity is attributed to the π-deficient character of the ring, caused by the electron-withdrawing effect of the two nitrogen atoms. researchgate.net Furthermore, electrophilic reagents or acidic media can lead to preferential attack at a ring nitrogen atom, forming a pyridazinium cation which is highly deactivated towards further electrophilic attack on the ring carbons. researchgate.net Consequently, electrophilic substitution reactions like nitration or halogenation are often difficult and require forcing conditions. dur.ac.uk However, the presence of activating groups on the ring can facilitate the introduction of an electrophile. researchgate.net

Nucleophilic Substitution Reactions on Substituted Pyridazinones

In contrast to its inertness towards electrophiles, the pyridazinone ring is activated for nucleophilic substitution, particularly when substituted with good leaving groups such as halogens. nih.govwur.nl Halogenated pyridazinones are versatile scaffolds for creating polyfunctional derivatives through sequential nucleophilic aromatic substitution (SNAr) processes. nih.govacs.org For example, 4,5,6-trifluoropyridazin-3(2H)-one serves as a platform for synthesizing various 4,5- and 4,6-disubstituted systems. nih.gov The regioselectivity of the substitution can be influenced by the nature of the incoming nucleophile and the substituents already present on the ring. nih.govacs.org Reactions with nitrogen nucleophiles, such as primary and secondary amines, often lead to substitution at the 4- and 5-positions. nih.govacs.org Similarly, oxygen and sulfur nucleophiles can displace halogen or other leaving groups like ethoxy moieties to yield functionalized pyridazinones. jst.go.jpclockss.org

| Substrate | Nucleophile | Position of Substitution | Product(s) | Reference |

|---|---|---|---|---|

| 4,5,6-Trifluoropyridazin-3(2H)-one | Butylamine | 4- and 5-positions | Mixture of 4- and 5-butylamino isomers | nih.govacs.org |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Morpholine | 4- and 5-positions | Mixture of 4- and 5-morpholino isomers (4-isomer major) | nih.govacs.org |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Aniline | 4- and 5-positions | Mixture of 4- and 5-anilino isomers (4-isomer favored) | acs.org |

| 4,5-Diethoxy-2-methyl-3(2H)-pyridazinone | Hydroxide (B78521) (from NaOH) | 4-position | 5-Ethoxy-4-hydroxy-2-methyl-3(2H)-pyridazinone | jst.go.jp |

| 5-Alkynyl-4-chloro-2-methylpyridazin-3(2H)-one | Sodium methoxide (B1231860) (NaOCH3) | 4-position | 5-Alkynyl-4-methoxy-2-methylpyridazin-3(2H)-one | clockss.org |

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for modifying the nitrogen atoms of the 5-methylpyridazin-3(4H)-one core, leading to a diverse range of derivatives.

Alkylation: The introduction of alkyl groups onto the ring nitrogen, particularly at the N-2 position, is a well-established method for creating new analogues. nih.govresearchgate.net For instance, substituted 3(2H)-pyridazinones can be alkylated at the N-2 position using ω-haloalkyl cyanides under phase-transfer catalytic conditions. nih.gov This approach allows for the introduction of various side chains. Another study demonstrated the simple alkylation of 6-styryl-4,5-dihydro-2H-pyridazin-3-one to synthesize new N-substituted pyridazinones. researchgate.net Phosphoric acid-catalyzed asymmetric N-propargylation of pyridazinones has also been achieved, yielding chiral N2-alkylated pyridazinones with good yields and enantioselectivities. rsc.org

Acylation: Acylation reactions introduce an acyl group at the nitrogen atom, typically at the N-2 position. organic-chemistry.orgnih.gov 2-Acylpyridazin-3-ones can be prepared through the N(2)-acylation of pyridazin-3-ones with acyl chlorides in the presence of triethylamine, resulting in good to excellent yields. organic-chemistry.org These 2-acylpyridazin-3-ones are stable, easy to handle, and act as highly chemoselective N-acylating agents for various amines under neutral conditions. organic-chemistry.org This method is particularly advantageous for its high selectivity, even with hindered amines or in the presence of multiple amino groups. organic-chemistry.org The N-acylhydrazone moiety is a significant substructure in medicinal chemistry, and its derivatives can be synthesized from pyridazinone precursors. mdpi.com

Interactive Table: Alkylation and Acylation Reactions of Pyridazinone Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Yield | Reference |

| N-Alkylation | ω-haloalkyl cyanides, phase-transfer catalyst | N-2 alkylated pyridazinones | Not specified | nih.gov |

| N-Alkylation | Alkylating agents (unspecified) | N-substituted pyridazinones | Not specified | researchgate.net |

| N-Propargylation | Phosphoric acid catalyst | Chiral N2-alkylated pyridazinones | Up to 93% | rsc.org |

| N-Acylation | Acyl chlorides, triethylamine | 2-Acylpyridazin-3-ones | Good to excellent | organic-chemistry.org |

| N-Acylation | N-acylhydrazones from diazo esters | N-acylhydrazones | Good | nih.gov |

Advanced Synthetic Techniques and Catalysis

Modern synthetic strategies have significantly advanced the synthesis of this compound and its derivatives, offering improved efficiency, selectivity, and access to novel molecular architectures.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become an indispensable tool for the functionalization of the pyridazinone scaffold. uniurb.iteie.grumb.edursc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridazinone ring. capes.gov.brnih.govkuleuven.beacs.orgnih.govdntb.gov.ua For example, 4-aryl-5-methoxy-, 5-aryl-4-methoxy-, and 4,5-diaryl-3(2H)-pyridazinones can be synthesized from the corresponding chloropyridazinones and arylboronic acids. kuleuven.be Microwave-assisted Suzuki-Miyaura coupling has been shown to be a facile method for the synthesis of 5-dialkylamino-6-aryl-(2H)-pyridazin-3-ones from 6-chloro-5-dialkylaminopyridazinone and various arylboronic acids, proceeding smoothly with short reaction times and good yields. acs.orgnih.gov

Heck Coupling: The Heck reaction provides a method for the alkenylation of the pyridazinone ring. kuleuven.be For instance, 6-phenyl-3(2H)-pyridazinones bearing various alkenyl groups at the C-5 position have been prepared via a palladium-catalyzed Heck cross-coupling reaction. kuleuven.be However, unexpected reaction pathways can sometimes occur; for example, the palladium-catalyzed coupling of aryldiazonium salts with β,γ-unsaturated lactones under basic conditions led to aryldiazene butenolides instead of the expected arylated butenolides. scielo.briaea.orgscienceopen.comscielo.br

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and simplifying purification. acs.orgrsc.orgiau.ir Several MCRs have been developed for the synthesis of pyridazinone derivatives.

For example, a regioselective one-pot, three-component reaction of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate in water at room temperature has been used to synthesize 4-cyano-3(2H)-pyridazinones. publish.csiro.au Another efficient one-pot synthesis of pyridazinones and phthalazinones utilizes arenes, cyclic anhydrides, and aryl hydrazines in the presence of HY-zeolite as a recyclable heterogeneous catalyst, resulting in high yields and short reaction times. researchgate.net Ultrasound-promoted multicomponent synthesis of pyridazinones has also been reported using an ionic liquid catalyst. researchgate.net

Interactive Table: Examples of One-Pot Multicomponent Reactions for Pyridazinone Synthesis

| Reactants | Catalyst/Solvent | Product | Key Features | Reference |

| Alkyl 2-cyanoacetates, arylglyoxals, hydrazine hydrate | Water | 4-Cyano-3(2H)-pyridazinones | Regioselective, room temperature | publish.csiro.au |

| Arenes, cyclic anhydrides, aryl hydrazines | HY-zeolite | Pyridazinones and Phthalazinones | High yield, short reaction time, recyclable catalyst | researchgate.net |

| Arenes, cyclic anhydrides, ArNHNH2 | [bmim]Br/AlCl3, ultrasound | Pyridazinones and Phthalazinones | High yield, short reaction time, ionic liquid catalyst | researchgate.net |

| Arylglyoxals, dialkylmalonates, hydrazine hydrate | Pyridine | 6-Aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides | High regioselectivity, good to excellent yields | tubitak.gov.tr |

Chemo- and Regioselective Synthetic Pathways

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules like substituted 5-methylpyridazin-3(4H)-ones.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, 2-acylpyridazin-3-ones have been shown to be highly chemoselective N-acylating agents, preferentially acylating less-hindered amino groups in bifunctional amines. organic-chemistry.org

Regioselectivity: This pertains to the control of the position at which a reaction occurs. In the synthesis of pyridazinones from unsymmetrical starting materials, controlling the regiochemistry is essential. For instance, the reaction of 1,2,4-triketones with hydrazines can lead to either pyrazoles or pyridazinones, and the chemo- and regioselectivity can be controlled by the nature of the substituents and the reaction conditions. mdpi.com Similarly, the one-pot, three-component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones in water proceeds with high regioselectivity. publish.csiro.au The regioselective synthesis of pyrrolo[1,2-b]pyridazines has been achieved through a 3+2 cycloaddition reaction involving mesoionic oxazolo-pyridazinones generated in situ. researchgate.net The reaction of arylglyoxals with dialkylmalonates and hydrazine hydrate also demonstrates high regioselectivity, leading to 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides. tubitak.gov.tr

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridazinone derivatives to develop more environmentally friendly and sustainable processes. ekb.egscinito.airesearchgate.netfrontiersin.orgresearchgate.netnih.gov Key strategies include the use of greener solvents, catalysts, and energy sources.

One approach involves using water as a solvent, which is non-toxic and environmentally benign. publish.csiro.augrowingscience.com For example, the regioselective one-pot, three-component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones can be carried out in water at room temperature. publish.csiro.au Ionic liquids have also been explored as recyclable and environmentally compatible catalysts and solvents for pyridazinone synthesis. scispace.comsioc-journal.cn

Microwave irradiation and ultrasound are alternative energy sources that can accelerate reaction rates, reduce reaction times, and often lead to higher yields and purer products compared to conventional heating. ekb.egscinito.aiscispace.com For instance, an efficient synthesis of a substituted 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivative was achieved using grinding and microwave heating. ekb.egscinito.ai These green chemistry tools offer significant advantages in terms of energy efficiency and waste reduction. researchgate.netekb.eg One-pot syntheses, as discussed previously, also align with green chemistry principles by reducing the number of steps and the use of solvents for purification of intermediates. ekb.egfrontiersin.orgwu.ac.th

Reactivity and Reaction Mechanisms of 5 Methylpyridazin 3 4h One

Oxidation and Reduction Pathways

Oxidation and reduction reactions, collectively known as redox reactions, involve the transfer of electrons, leading to a change in the oxidation state of atoms. khanacademy.orgscribd.com Oxidation is marked by an increase in oxidation number (loss of electrons), while reduction involves a decrease in oxidation number (gain of electrons). khanacademy.orglibretexts.org

The pyridazinone ring system can undergo both oxidation and reduction. The synthesis of 4,5-dihydro-6-methylpyridazin-3(2H)-one, the reduced form of 5-methylpyridazin-3(4H)-one, can be achieved from levulinic acid and hydrazine (B178648), indicating the stability of the dihydro- form. mdpi.com Conversely, dihydropyridazine (B8628806) derivatives can be aromatized through oxidative dehydrogenation reactions to yield the corresponding pyridazinone. preprints.org For example, the transformation of 1,2-dihydropyridazino[4,5-d]pyridazines into their aromatic counterparts is a known oxidative process. preprints.org The reduction of the parent compound, this compound, would likely proceed via catalytic hydrogenation to yield 4,5-dihydro-6-methylpyridazin-3(2H)-one or further to piperidinone derivatives under more stringent conditions.

| Reaction Type | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | 4,5-Dihydro-6-methylpyridazin-3(2H)-one | Dehydrogenating agents (e.g., Pd/C, DDQ) | This compound |

| Reduction | This compound | Reducing agents (e.g., H₂, Raney Nickel) | 4,5-Dihydro-6-methylpyridazin-3(2H)-one |

Ring Closure and Annulation Reactions

Ring closure and annulation reactions utilizing the pyridazinone scaffold are crucial for constructing polycyclic heterocyclic systems. These reactions leverage the inherent reactivity of the pyridazinone ring to build additional fused rings, leading to novel chemical entities. kuleuven.beresearchgate.net

Derivatives of this compound are valuable precursors for synthesizing fused bicyclic and tricyclic heterocycles. researchgate.net By introducing reactive functional groups onto the pyridazinone core, subsequent ring-forming reactions can be initiated.

A notable example involves the reactivity of 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-ones, which undergo ring closure with nucleophiles like potassium hydroxide (B78521) or sodium sulfide. clockss.org These reactions yield furo[2,3-d]pyridazinone and thieno[2,3-d]pyridazinone systems, respectively. clockss.org Another strategy involves a cascade reaction of propargylamines with 4-hydroxy-6-methylpyridin-2(1H)-one (an isomer of the title compound) to produce arene-functionalized furo[3,2-c]pyridin-4(5H)-ones. rsc.org Furthermore, thermal isomerization of 5-amino-4-vinyl-3(2H)-pyridazinone derivatives leads to the formation of tetrahydropyrido[2,3-d]pyridazines. arkat-usa.org

| Pyridazinone Precursor | Reagents/Conditions | Fused System Formed | Reference |

|---|---|---|---|

| 5-Alkynyl-4-chloro-2-methylpyridazin-3(2H)-one | KOH, dioxane, 100°C | Furo[2,3-d]pyridazinone | clockss.org |

| 5-Alkynyl-4-chloro-2-methylpyridazin-3(2H)-one | Na₂S·9H₂O, DMF, 60°C | Thieno[2,3-d]pyridazinone | clockss.org |

| 5-Amino-4-vinyl-3(2H)-pyridazinone derivative | Heat (DMF, 100°C) | Tetrahydropyrido[2,3-d]pyridazine | arkat-usa.org |

| 4-hydroxy-6-methylpyridin-2(1H)-one | Propargylamines | Furo[3,2-c]pyridin-4(5H)-one | rsc.org |

Intramolecular cyclizations are key steps in the synthesis of many fused pyridazinone systems. In these reactions, a functional group on a substituent chain reacts with a part of the pyridazinone ring to form a new, fused ring.

A well-documented example is the intramolecular cyclization of 5-amino-4-vinyl-3(2H)-pyridazinones via the tert-amino effect. arkat-usa.org This thermal reaction results in a new C-C bond between the vinyl group and the tert-amino group, leading to an angularly annelated tetrahydropyrido-fused ring system. arkat-usa.org Experiments using deuterated compounds have confirmed the intramolecular nature of this pathway. arkat-usa.org

Another sophisticated example is the regioselective cascade reaction that proceeds through a 1,4-conjugate addition followed by a 5-exo-dig annulation. rsc.org This sequence efficiently builds a furan (B31954) ring fused to the pyridinone core, demonstrating a powerful method for constructing complex heterocyclic scaffolds in a single step. rsc.org

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions of pyridazinone derivatives are important for accessing alternative, and often more complex, heterocyclic structures. These transformations can be induced by heat or catalyzed by reagents, and the outcomes are often governed by the substitution pattern on the pyridazinone ring. researchgate.netmolaid.com

Heat can be a potent tool for inducing structural rearrangements in pyridazinone chemistry. The thermal isomerization of ortho-vinyl-tert-anilines and their heterocyclic analogs, a process known as the type 2 tert-amino effect, has been successfully applied to pyridazinone derivatives. arkat-usa.org For instance, various 5-amino-4-vinyl-3(2H)-pyridazinone derivatives undergo isomerization upon heating in a solvent like N,N-dimethylformamide (DMF) at temperatures around 100°C or at reflux. arkat-usa.org This process leads to the formation of tetrahydropyrido[2,3-d]pyridazines through a ring-closure mechanism. arkat-usa.org The reaction temperature required for complete isomerization can vary depending on the specific substituents on the starting material. arkat-usa.org

Substituents on the pyridazinone ring play a critical role in directing the regiochemistry and influencing the rate of isomerization reactions. arkat-usa.org The electronic and steric properties of these substituents can stabilize transition states and favor one reaction pathway over another. arkat-usa.orgmdpi.com

In the thermal isomerization of 5-amino-4-vinyl-3(2H)-pyridazinones, the presence of a phenyl group at the C6 position of the pyridazinone ring was found to significantly accelerate the reaction. arkat-usa.org A compound with a 6-phenyl substituent isomerized smoothly at 100°C, whereas its analog lacking the 6-phenyl group failed to isomerize even after prolonged heating, highlighting the substituent's crucial role. arkat-usa.org Similarly, electron-withdrawing groups on the vinyl substituent, such as a 5-trioxopyrimidinediylmethylene group, were also found to greatly increase the rate of isomerization. arkat-usa.org When the amino group substituent was changed from dimethyl to benzylmethyl, the isomerization proceeded with the involvement of the benzyl (B1604629) group, demonstrating regioselective control. arkat-usa.org

| C6-Substituent | Vinyl Group Substituent | Reaction Conditions | Outcome |

|---|---|---|---|

| Phenyl | Dicyanovinyl | DMF, 100°C | Smooth isomerization to fused product |

| None | Dicyanovinyl | DMF, reflux, 72h | No isomerization, decomposition |

| Phenyl | Pyrimidinediylmethylene | DMF, 100°C | Fast isomerization |

Functional Group Transformations

The this compound scaffold is a versatile platform for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. The reactivity of the pyridazinone ring, with its combination of amide, alkene, and hydrazine-like functionalities, allows for modifications at several positions. Key transformations include reactions at the ring nitrogen atoms, the carbonyl group, and the carbon atoms of the heterocyclic ring. These reactions are fundamental in medicinal chemistry for creating new molecular entities with tailored biological activities. sci-hub.sesci-hub.se

N-Alkylation

Alkylation of the pyridazinone ring, primarily at the N2 position, is a common strategy to introduce various substituents. This transformation is typically achieved by reacting the parent pyridazinone with an alkyl halide in the presence of a base. The choice of base and solvent system can significantly influence the reaction's efficiency and yield. For instance, the alkylation of 5-arylidene-6-methyl-3-(4H)-pyridazinones has been successfully carried out to explore the pharmacological activity of the resulting N-substituted derivatives. researchgate.net In one study, 5-benzyl-6-methylpyridazin-3(2H)-one was alkylated with methyl iodide using potassium carbonate as the base under microwave irradiation, achieving a high yield of the N-methylated product. researchgate.net

| Starting Material | Reagent | Base | Conditions | Product | Yield | Reference |

| 5-Benzyl-6-methylpyridazin-3(2H)-one | Methyl iodide | K₂CO₃, TBAB | Microwave, 10 min, 90 W | 5-Benzyl-2,6-dimethylpyridazin-3(2H)-one | 96% | researchgate.net |

| 4-(Substituted-benzyl)-6-methylpyridazin-3(2H)-one | Appropriate alkyl halide | K₂CO₃ | Anhydrous CH₃CN, reflux, 2-4 h | 2-Alkyl-4-(substituted-benzyl)-6-methylpyridazin-3(2H)-one | N/A | nih.gov |

| 6-Amino-5-methylpyridazin-3(2H)-one | 1-Bromo acetone | Base (optional) | Solvent | 6-Amino-2-(2-oxopropyl)-5-methylpyridazin-3(2H)-one | N/A | tdcommons.org |

Table 1. Examples of N-Alkylation Reactions.

Halogenation

The introduction of halogen atoms onto the pyridazinone ring is a crucial transformation as it provides a handle for subsequent cross-coupling reactions. Halogenation can be achieved using various halogenating agents. For example, a process for preparing intermediates for the drug Risdiplam involves the halogenation of 6-amino-5-methylpyridazin-3(2H)-one. tdcommons.org Although the primary focus was on the amino-substituted derivative, this demonstrates the ring's susceptibility to electrophilic halogenation, likely leading to substitution at the C4 or C6 positions depending on the directing effects of the existing substituents.

| Starting Material | Reagent | Product | Reference |

| 6-Amino-5-methylpyridazin-3(2H)-one | Halogenating agent (e.g., NCS, NBS) | 6-Amino-4-halo-5-methylpyridazin-3(2H)-one | tdcommons.org |

Table 2. Halogenation of a 5-Methylpyridazinone Derivative.

Acylation

Acylation reactions are employed to introduce acyl groups, often at the exocyclic amino groups or the ring nitrogen. In the synthesis of potential c-Met kinase inhibitors, an acylation step was used to convert a picolinic acid into its corresponding acid chloride, which was then used to build a more complex molecule incorporating the pyridazinone moiety. sci-hub.sesci-hub.se While not a direct acylation of the this compound ring itself in this instance, it is a key transformation applied to precursors in multi-step syntheses involving this core. sci-hub.sesci-hub.se More directly, the treatment of amino-substituted pyridazinones with aroyl chlorides can lead to the formation of N-aroyl derivatives. nih.gov

| Substrate Type | Reagent | Reaction Type | Product | Reference |

| Amino-substituted pyridazinone | Aroyl chloride | N-Acylation | Aromatic amide derivative | nih.gov |

| Picolinic acid (precursor) | Thionyl chloride (SOCl₂) | Acid chloride formation | Picolinoyl chloride | sci-hub.sesci-hub.se |

Table 3. Acylation Reactions in the Synthesis of Pyridazinone Derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of 5-methylpyridazinone are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions allow for the formation of carbon-carbon bonds, connecting the pyridazinone core to various aryl or heteroaryl groups. A notable example is the Suzuki coupling of 6-chloro-5-methylpyridazin-3(2H)-one with 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. This reaction, catalyzed by a palladium complex, was a key step in the synthesis of C-terminal Src Kinase (CSK) inhibitors. doi.org

| Pyridazinone Substrate | Coupling Partner | Catalyst | Product | Reference |

| 6-Chloro-5-methylpyridazin-3(2H)-one | 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | PdCl₂(dppf)-DCM adduct | 6-(4-Amino-2-chlorophenyl)-5-methylpyridazin-3(2H)-one | doi.org |

Table 4. Suzuki Coupling Reaction of a Chloro-5-methylpyridazinone.

Other Transformations

The 5-methylpyridazinone scaffold can undergo other important transformations. The Mannich reaction, for example, has been used to introduce aminomethyl groups onto the ring. nih.gov Furthermore, nucleophilic substitution reactions on chloro-substituted pyridazinones with nucleophiles like sodium methoxide (B1231860) or sodium thiomethoxide allow for the introduction of alkoxy and alkylthio groups, respectively. clockss.org These transformations further highlight the chemical tractability of the pyridazinone ring system for generating diverse chemical libraries for biological screening.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 5-methylpyridazin-3(4H)-one. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N, a wealth of information regarding the chemical environment, connectivity, and stereochemistry can be obtained.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, with electronegative atoms and unsaturated groups causing a downfield shift to higher ppm values. libretexts.org Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information about the number of intervening bonds and the dihedral angle between the coupled protons. orgchemboulder.comorganicchemistrydata.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the vinyl proton, and the N-H proton. The methyl group (CH₃) protons would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The vinyl proton on the pyridazinone ring would be observed further downfield, influenced by the double bond and adjacent heteroatoms. The N-H proton signal is often broad and its chemical shift can be variable due to hydrogen bonding and exchange with solvent molecules. thieme-connect.de

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C5-H | ~6.0-7.0 | Doublet | JH,H ≈ 2-4 |

| N4-H | Variable (broad) | Singlet | - |

| C6-H | ~7.0-8.0 | Doublet | JH,H ≈ 2-4 |

| CH₃ | ~2.2-2.5 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org

In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon (C3), the sp² hybridized carbons of the pyridazinone ring (C5 and C6), and the methyl carbon. The carbonyl carbon is typically the most downfield signal, often appearing in the range of 160-180 ppm. libretexts.org The olefinic carbons of the ring would resonate in the 120-150 ppm region. The methyl carbon, being an sp³ hybridized carbon, would appear at the most upfield position, generally between 10-30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 3 (C=O) | ~160-175 |

| C 5 | ~125-140 |

| C 6 | ~140-155 |

| C H₃ | ~15-25 |

Note: These are approximate ranges and can be influenced by solvent effects.

Nitrogen (¹⁵N) NMR for Nitrogen Environment Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. researchgate.net Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it provides valuable insights into the nature of nitrogen-containing functional groups.

For this compound, the ¹⁵N NMR spectrum would show two distinct signals corresponding to the two nitrogen atoms in the pyridazinone ring. The chemical shifts of these nitrogens would be influenced by their hybridization state and involvement in the conjugated system. The nitrogen atom at position 2, being part of an amide-like system, would likely have a different chemical shift compared to the nitrogen at position 1. DFT calculations and comparison with related heterocyclic systems can aid in the precise assignment of these signals. researchgate.net

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. libretexts.org For this compound, a cross-peak between the vinyl proton and the N-H proton (if coupling is present) would confirm their proximity.

HSQC spectra correlate directly bonded protons and carbons. youtube.com This allows for the unambiguous assignment of which protons are attached to which carbons. For example, the signal for the methyl protons in the ¹H NMR spectrum would correlate with the methyl carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. mvpsvktcollege.ac.in Different functional groups have characteristic vibrational frequencies, making IR spectroscopy a valuable tool for functional group identification. pg.edu.pl

The IR spectrum of this compound is expected to exhibit several key absorption bands:

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group. americanpharmaceuticalreview.com

C=O Stretching: A strong, sharp absorption band typically between 1650-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. The exact position can be influenced by conjugation and hydrogen bonding.

C=C and C=N Stretching: Vibrations associated with the C=C and C=N double bonds within the pyridazinone ring are expected to appear in the 1500-1650 cm⁻¹ region. researchgate.net

C-H Stretching: Absorptions for aromatic/vinylic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. mvpsvktcollege.ac.inspectroscopyonline.com

C-H Bending: The methyl group will also show characteristic bending vibrations, such as the symmetric bend (umbrella mode) around 1375 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Broad |

| Aromatic/Vinylic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Weak |

| C=O Stretch | 1650-1700 | Strong |

| C=C / C=N Stretch | 1500-1650 | Medium-Strong |

| CH₃ Symmetric Bend | ~1375 | Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. scienceready.com.au

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would lead to a series of daughter ions. Common fragmentation pathways for heterocyclic compounds can include the loss of small, stable neutral molecules like CO, N₂, or HCN. raco.catlifesciencesite.com The fragmentation pattern can be complex, but key fragments can often be rationalized. For example, the loss of a methyl radical (•CH₃) or the loss of carbon monoxide (CO) from the carbonyl group are plausible initial fragmentation steps. libretexts.org Analysis of the isotopic pattern of the molecular ion peak can also confirm the elemental composition. scienceready.com.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. tanta.edu.eg For organic molecules like this compound, these absorptions are typically associated with n → π* and π → π* transitions of valence electrons in chromophores, which are light-absorbing functional groups. libretexts.orguzh.ch

The this compound molecule contains unsaturated bonds and heteroatoms with non-bonding electrons (lone pairs), making it an ideal candidate for UV-Vis analysis. The core pyridazinone ring constitutes a conjugated system, which is the primary chromophore responsible for its UV absorption profile. libretexts.org

Electronic Transitions: The electronic spectrum of this compound is expected to display characteristic absorption bands corresponding to two main types of electronic transitions:

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch In conjugated systems like the pyridazinone ring, these transitions occur at longer wavelengths compared to non-conjugated systems. libretexts.org

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from a nitrogen or oxygen atom) to a π* anti-bonding orbital. uzh.ch

Tautomeric Studies: this compound can exist in different tautomeric forms, primarily the lactam (keto) form (this compound) and the lactim (enol) form (5-methyl-3-hydroxypyridazine), along with other potential aromatic zwitterionic forms. These tautomers have distinct electronic configurations and thus exhibit different UV-Vis absorption spectra.

UV-Vis spectroscopy is instrumental in studying this tautomeric equilibrium. mdpi.com The position of the equilibrium can be influenced by factors such as solvent polarity. unifr.ch Generally, polar solvents tend to stabilize the more polar tautomer. By analyzing the UV-Vis spectra in various solvents, it is possible to determine the predominant tautomeric form under specific conditions. For instance, studies on related pyridazinone systems have shown that the keto (oxo) form is often the predominant species in solution. researchgate.net The distinct absorption maxima (λmax) for the keto and enol forms allow for the qualitative and quantitative assessment of the tautomeric mixture. unifr.ch

Table 1: Expected Electronic Transitions for this compound Tautomers This table is illustrative and shows the types of transitions expected. Actual λmax values require experimental measurement.

| Tautomeric Form | Transition Type | Expected Wavelength (λmax) Region | Relative Intensity (ε) |

| Keto (Lactam) Form | π → π | Shorter Wavelength (e.g., 220-280 nm) | High |

| n → π | Longer Wavelength (e.g., >300 nm) | Low | |

| Enol (Lactim) Form | π → π* | Longer Wavelength (e.g., 280-350 nm) | High |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would unambiguously determine which tautomeric form exists in the solid state. In many related heterocyclic compounds, the keto form is found to be more stable in the crystal. researchgate.net The analysis would also reveal key structural parameters of the pyridazinone ring, confirming its degree of planarity and the geometry of the methyl substituent.

A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions that stabilize the crystal structure. For pyridazinone derivatives, a common and significant interaction is the formation of centrosymmetric dimers through strong N—H···O hydrogen bonds between the amide groups of two adjacent molecules. iucr.org This recurring motif plays a vital role in the supramolecular assembly of these compounds. The crystal packing could also be influenced by weaker interactions, such as C—H···π stacking.

While specific experimental crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures provides a strong basis for predicting its solid-state characteristics. researchgate.netiucr.orgiucr.org

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Crystal This table represents typical data that would be obtained from an X-ray crystallographic study of this compound, based on known derivatives.

| Parameter | Example Value |

| Crystal Data | |

| Chemical formula | C₅H₆N₂O |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | ~8.0 |

| b (Å) | ~14.0 |

| c (Å) | ~9.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1020 |

| Z (molecules/unit cell) | 4 |

| Key Structural Features | |

| Predominant Tautomer | Keto (oxo) form |

| Intermolecular Interactions | N—H···O hydrogen bonds forming centrosymmetric dimers |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For pyridazinone derivatives, DFT calculations are instrumental in predicting a wide range of molecular properties.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For molecules with flexible components or tautomeric forms, this analysis is crucial for identifying the most stable structures.

While specific conformational analyses for 5-methylpyridazin-3(4H)-one are not extensively documented in publicly available literature, detailed studies have been performed on its parent compound, pyridazin-3(2H)-one. A notable study investigated the tautomeric equilibrium between the keto form, pyridazin-3(2H)-one, and its enol (or -ol) form, pyridazin-3-ol, using DFT calculations at the B3LYP/6-311++G** level of theory. researchgate.netnih.gov The calculations revealed that the pyridazin-3(2H)-one tautomer is the more stable form.

The geometry of these tautomers is optimized to ascertain key structural parameters. The planarity of the pyridazinone ring is a key feature, although substituents can introduce conformational variability. For substituted pyridazinones, DFT calculations have identified multiple stable conformers, highlighting the importance of a thorough conformational search to locate the global minimum energy structure. bohrium.com

Table 1: Selected Optimized Geometrical Parameters for Pyridazin-3(2H)-one Tautomers (DFT B3LYP/6-311++G )** Data sourced from a study on the parent compound, pyridazin-3(2H)-one, as a proxy for this compound.

| Parameter | Pyridazin-3(2H)-one (Keto form) | Pyridazin-3-ol (Enol form) |

| N1-N2 Bond Length (Å) | 1.35 | 1.32 |

| C3-O Bond Length (Å) | 1.23 | 1.34 |

| N1-H Bond Length (Å) | 1.02 | - |

| O-H Bond Length (Å) | - | 0.97 |

| This table is illustrative, based on typical DFT results for the parent pyridazinone system. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. sciengpub.ir

DFT calculations are widely used to determine these orbital energies. For various pyridazinone derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior. mdpi.comresearchgate.net A larger energy gap generally implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sciengpub.ir

Table 2: Calculated Frontier Orbital Energies for Pyridazin-3(2H)-one Tautomers Based on DFT B3LYP/6-311++G* calculations for the parent compound.* researchgate.netnih.gov

| Tautomer | EHOMO (kcal/mol) | ELUMO (kcal/mol) | ΔE (HOMO-LUMO Gap) (kcal/mol) |

| Pyridazin-3(2H)-one | -159.3 | -14.4 | 144.9 |

| Pyridazin-3-ol | -148.0 | -21.3 | 126.7 |

| Values are representative of the type of data generated from DFT studies. |

DFT calculations provide a quantitative basis for predicting the relative stability and reactivity of different molecular forms or isomers. The total electronic energy calculated for an optimized geometry is a direct measure of its stability; lower energy corresponds to a more stable structure. In the case of pyridazin-3(2H)-one tautomerism, DFT calculations have shown the keto form to be more stable than the enol form. researchgate.netnih.govresearchgate.net

Reactivity can be predicted using global reactivity descriptors derived from HOMO and LUMO energies. A smaller HOMO-LUMO gap indicates that a molecule is more polarizable and more reactive. sciengpub.ir The analysis of the frontier orbitals in the pyridazin-3(2H)-one system shows that the keto tautomer possesses a larger energy gap than the enol tautomer, suggesting greater kinetic stability for the keto form. researchgate.netnih.gov This aligns with experimental observations where the pyridazinone form predominates.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations could be employed to explore its complete conformational space, which includes the rotation of the methyl group and any potential puckering of the ring, especially if it were part of a larger, more flexible molecule. This method is particularly valuable for understanding how a molecule behaves in a biological system, for example, by simulating its interaction with a protein binding site. The simulation trajectory provides a statistical ensemble of conformations, offering a more complete picture of molecular flexibility than static DFT calculations alone. Although specific MD simulation studies on this compound are not prominent in the literature, the methodology is a standard and powerful tool for such investigations.

Theoretical Prediction of Spectroscopic Properties (NMR, IR)

Computational methods, particularly DFT, can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming experimentally determined structures and for assigning spectral peaks.

Numerous studies on pyridazinone derivatives have demonstrated a strong correlation between theoretically calculated and experimentally measured spectra. bohrium.commdpi.comresearchgate.net DFT calculations (e.g., using the B3LYP functional) can compute the magnetic shielding tensors for each nucleus to predict ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding IR intensities can be determined. researchgate.net Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Pyridazinone Derivative This table is a representative example based on published data for various pyridazinone derivatives, showing the typical agreement between theory and experiment. mdpi.comresearchgate.net

| Spectroscopic Data Type | Experimental Value | Calculated Value (DFT) | Assignment |

| IR Frequency (cm⁻¹) | 1650 | 1655 (scaled) | C=O stretch |

| IR Frequency (cm⁻¹) | 3296 | 3305 (scaled) | N-H stretch |

| ¹H NMR Chemical Shift (ppm) | 6.89 | 6.95 | Pyridazinone ring C-H |

| ¹³C NMR Chemical Shift (ppm) | 160.77 | 161.20 | C=O carbon |

Elucidation of Reaction Mechanisms via Transition State Calculations

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By locating and characterizing the transition state (TS) structures that connect reactants and products, researchers can determine the energy barriers (activation energies) and map out the most favorable reaction pathways.

A prime example is the theoretical study of the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol. researchgate.netnih.gov DFT calculations were used to investigate two possible mechanisms for this proton transfer reaction. The first mechanism involves a direct intramolecular hydrogen transfer, which proceeds through a strained, four-membered transition state (TS12). The second mechanism involves a dimer of the pyridazinone, where a double hydrogen transfer occurs via a more stable six-membered transition state (TS1122).

The calculations revealed a very high activation energy for the direct transfer but a significantly lower barrier for the dimer-assisted mechanism. researchgate.netnih.gov This finding strongly suggests that, in the absence of other catalysts like solvent molecules, the tautomerization is much more likely to proceed through the formation of a dimer. This type of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Table 4: Calculated Activation Energies for the Tautomerization of Pyridazin-3(2H)-one Data from DFT (B3LYP/6-311++G) calculations. researchgate.netnih.gov

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Direct Intramolecular Transfer | TS12 | 42.64 |

| Dimer-Assisted Transfer | TS1122 | 14.66 |

Supramolecular Interactions and Crystal Packing Analysis

A comprehensive review of available scientific literature reveals a notable absence of specific studies focused on the supramolecular interactions and crystal packing of the isolated compound, this compound. While the pyridazinone core is a subject of broad interest in medicinal and materials chemistry, leading to extensive crystallographic analysis of its various derivatives, data pertaining exclusively to the 5-methyl substituted parent compound remains uncharacterized in the reviewed literature.

Typically, the analysis of related pyridazinone structures reveals common supramolecular motifs driven by specific intermolecular forces. For instance, studies on substituted pyridazinone derivatives frequently report the formation of centrosymmetric dimers through strong N—H⋯O hydrogen bonds. iucr.orgnih.gov In these arrangements, the amine proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, a recurring and robust interaction that often dictates the primary crystal packing.

Given the lack of specific experimental data for this compound, no crystallographic data table or detailed analysis of its unique crystal packing can be provided at this time. The synthesis and subsequent single-crystal X-ray diffraction analysis of this specific compound would be required to elucidate its supramolecular chemistry. Such a study would definitively determine its crystal system, space group, and unit cell dimensions, as well as provide precise measurements of bond lengths and angles for any hydrogen bonds and other non-covalent interactions that govern its solid-state structure.

Advanced Synthetic Applications of the 5 Methylpyridazin 3 4h One Scaffold in Chemical Research

Building Block for Complex Heterocyclic Systems

The 5-methylpyridazin-3(4H)-one core serves as a valuable synthon for the elaboration of more complex heterocyclic frameworks. Its inherent reactivity allows for the construction of fused and spirocyclic systems through various synthetic strategies.

Researchers have successfully utilized this compound in palladium-catalyzed cross-coupling reactions to introduce aryl and heteroaryl substituents, expanding the molecular diversity of the pyridazinone core. heteroletters.org For instance, the synthesis of novel five- and six-cyclic heterocyclic systems containing thiazole (B1198619), imidazole (B134444), and oxepine rings has been achieved starting from related pyridazinone precursors. heteroletters.org The initial step often involves the O-alkylation of bromobenzyl alcohols with a chloromethyl-substituted imidazothiazole, followed by an intramolecular Heck-type cyclization catalyzed by a palladium complex. heteroletters.org

Furthermore, the pyridazinone ring can be a precursor to other heterocyclic systems. For example, 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP), readily synthesized from levulinic acid and hydrazine (B178648) hydrate (B1144303), can be transformed into 5-methylpyrrolidin-2-one (B85660) through catalytic hydrogenation. mdpi.com This transformation highlights the utility of the pyridazinone scaffold as an intermediate in accessing different classes of nitrogen-containing heterocycles.

The construction of fused systems, such as isoxazolo[4,5-d]pyridazin-4(5H)-ones, has also been reported, starting from appropriately substituted pyridazinone derivatives. mdpi.com These fused heterocycles have shown potential in medicinal chemistry, demonstrating the importance of the pyridazinone scaffold in generating novel chemical entities with interesting biological profiles. mdpi.com

Scaffold for Materials Chemistry Research

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for the development of novel functional materials. Its applications in this area are expanding, with notable research in luminescent materials and corrosion inhibitors.

Design of Luminescent Materials

For example, terbium and europium complexes with an amino-alkenone type ligand derived from a pyridinamine precursor have been prepared and shown to exhibit characteristic luminescence. researchgate.net The photophysical properties of such complexes are influenced by the solvent environment, indicating the potential for creating environmentally sensitive luminescent probes. researchgate.net

Investigation as Corrosion Inhibitors

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are well-known for their ability to inhibit the corrosion of metals in acidic media. semanticscholar.orgimist.mascielo.org.mximist.ma The pyridazinone scaffold, with its nitrogen atoms and carbonyl group, possesses the key structural features required for effective corrosion inhibition. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that prevents the corrosive action of the acidic environment. imist.mascielo.org.mximist.ma

Studies have shown that pyridazinone derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. imist.maresearchgate.net The efficiency of these inhibitors generally increases with their concentration. imist.mascielo.org.mximist.ma The adsorption of pyridazinone derivatives on the metal surface often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. imist.ma The mechanism of interaction can involve both physical and chemical adsorption. imist.ma

The following table summarizes the inhibition efficiency of some heterocyclic compounds, highlighting the potential of such scaffolds in corrosion protection.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Metal | Medium | Reference |

| BCC-Ph | 10⁻³ | 94.94 | Mild Steel | 1.0 M HCl | imist.ma |

| BCC-Fur | 10⁻³ | 83.57 | Mild Steel | 1.0 M HCl | imist.ma |

| CBT | 5x10⁻³ | 97 | Carbon Steel | 15% HCl | imist.ma |

| EHBT | 5x10⁻³ | 98 | Carbon Steel | 15% HCl | imist.ma |

Applications in Agrochemical Research

The pyridazinone ring is a common feature in a number of agrochemicals, including herbicides and insecticides. sunway.edu.myscispace.comresearchgate.net The this compound scaffold provides a valuable starting point for the synthesis and development of new agrochemical candidates. chemimpex.com

Synthetic Development of Novel Agrochemical Scaffolds

The chemical versatility of this compound allows for its use in the synthesis of novel and complex scaffolds for agrochemical discovery. researchgate.net By modifying the pyridazinone core, chemists can create libraries of compounds with diverse structures and potential biological activities.

One approach involves the synthesis of bicyclic triazolone derivatives fused to the pyridazinone ring. arkat-usa.org For example, a series of 8-(3-(trifluoromethyl)phenyl)-6-methyl- sunway.edu.myzenodo.orgchemimpex.comtriazolo[4,3-b]pyridazin-3(2H)-one derivatives were designed and synthesized as potential herbicides. arkat-usa.org The synthesis of these compounds often starts from a key pyridazinone intermediate.

The development of new synthetic methodologies, such as palladium-catalyzed reactions, has further expanded the scope of accessible pyridazinone-based agrochemical scaffolds. heteroletters.org These methods allow for the efficient construction of complex molecules that would be difficult to prepare using traditional synthetic routes. heteroletters.org

Structure-Activity Relationship Studies in Agrochemical Lead Discovery (Focus on Chemical Structural Variations)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in agrochemical research. The this compound scaffold allows for systematic modifications at various positions, enabling detailed SAR investigations.

For instance, in a series of sunway.edu.myzenodo.orgchemimpex.comtriazolo[4,3-b]pyridazin-3(2H)-one derivatives, the nature of the substituent at the 2-position of the triazolone ring was found to significantly influence the herbicidal activity. arkat-usa.org Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that the bioactivity correlated with physicochemical parameters such as hydrophobicity (LogP). arkat-usa.org The study found that optimal chlorophyll (B73375) inhibition was achieved when the LogP value was around 3.02, while the best fresh weight inhibition occurred at a LogP of approximately 2.84. arkat-usa.org

Another example involves the modification of the substituent at the 5-position of the pyridazinone ring. mdpi.com In a series of imidazole derivatives designed as TGF-βR1 inhibitors, the nature of the substituent on a thiazole ring attached to the imidazole core was found to be critical for potency. mdpi.com Although this example is from medicinal chemistry, the principles of SAR are directly applicable to agrochemical research.

The following table illustrates the impact of structural variations on the herbicidal activity of a series of sunway.edu.myzenodo.orgchemimpex.comtriazolo[4,3-b]pyridazin-3(2H)-one derivatives.

| Compound | R Group | LogP | Chlorophyll Inhibition (%) at 10 µg/ml | Fresh Weight Inhibition (%) at 10 µg/ml | Reference |

| 1c | CH₂CH₂Cl | 2.84 | 85 | 78 | arkat-usa.org |

| 1l | CH(CH₃)₂ | 3.02 | 92 | 65 | arkat-usa.org |

| 1n | CH₂C≡CH | 1.88 | 75 | 55 | arkat-usa.org |

Future Research Directions and Unexplored Chemical Space

Development of Novel and Efficient Synthetic Routes

The synthesis of pyridazinone derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a critical objective. A common and enduring method for creating the pyridazinone core involves the condensation reaction between levulinic acid or its derivatives and various hydrazine (B178648) compounds. mdpi.comresearchgate.netnih.gov

Future research is anticipated to focus on several key areas to enhance synthetic efficiency:

Catalyst-Free Reactions: Building upon the principles of "click chemistry," the development of reactions that proceed under mild, catalyst-free conditions is highly desirable. For instance, the reaction of levulinic acid with hydrazine hydrate (B1144303) in water can produce 4,5-dihydro-6-methylpyridazin-3(2H)-one in quantitative yield at room temperature within minutes, showcasing a highly efficient and green synthetic approach. mdpi.com Further exploration of such solvent- and catalyst-free systems for a broader range of substituted pyridazinones is a promising direction.

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are combined into a single operation can significantly improve efficiency by reducing purification steps and solvent usage. The synthesis of pyridazin-3(2H)-one derivatives has been achieved through a one-step condensation of 4-oxo-4-phenylbutanoic acid and hydrazine hydrate. mdpi.com Expanding this concept to generate more complex and diverse 5-methylpyridazin-3(4H)-one analogues is a logical next step.

Novel Starting Materials and Reagents: The exploration of alternative starting materials beyond traditional ketoacids could open up new synthetic pathways. For example, the use of picolinic acid as a precursor has been demonstrated in the synthesis of certain pyridazinone-containing compounds. sci-hub.se Investigating other readily available and structurally diverse starting materials could lead to the discovery of novel pyridazinone scaffolds.

In-Depth Mechanistic Investigations of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For reactions involving the this compound core, detailed mechanistic studies can provide invaluable insights into reaction pathways, intermediates, and transition states.

Future research in this area should prioritize:

Spectroscopic and Computational Analysis: The combined use of advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling can elucidate the intricate details of reaction mechanisms. For instance, understanding the regioselectivity in substitution reactions on the pyridazine (B1198779) ring is crucial for controlling the outcome of synthetic transformations. clockss.org

Investigation of Reaction Intermediates: The isolation and characterization of transient intermediates can provide direct evidence for proposed reaction pathways. Studies on the formation of imines as intermediates in the reductive amination of levulinic acid to produce pyrrolidones highlight the importance of understanding these transient species. mdpi.com

Kinetics and Thermodynamic Studies: Detailed kinetic and thermodynamic studies can help in optimizing reaction conditions to favor the desired product and minimize side reactions. Such studies are essential for scaling up synthetic processes from the laboratory to an industrial setting.

Rational Design of Pyridazinone Derivatives via Advanced Computational Methods

The integration of computational chemistry into the drug discovery and materials science workflow has revolutionized the design of new molecules. For this compound derivatives, advanced computational methods can guide the synthesis of compounds with desired biological activities or material properties. research-nexus.netbohrium.com

Key areas for future computational research include:

Pharmacophore Modeling and Virtual Screening: The use of three-dimensional pharmacophore models can help in identifying the key structural features required for a specific biological activity. research-nexus.net This approach, combined with virtual screening of large compound libraries, can accelerate the discovery of new lead compounds.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of pyridazinone derivatives to their biological targets, such as enzymes or receptors. mdpi.combohrium.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For studying enzyme-catalyzed reactions or complex chemical transformations, QM/MM methods can provide a high level of theoretical accuracy. These calculations can be employed to investigate the mechanism of action of pyridazinone-based inhibitors or to predict the reactivity of the pyridazinone ring in various chemical environments.

Exploration of New Chemical Reactivity Profiles and Transformations

While the fundamental reactivity of the pyridazinone ring is known, there remains a vast unexplored chemical space. Future research should aim to uncover novel reactivity profiles and develop new chemical transformations for the this compound scaffold.

Promising areas for exploration include:

Novel Cyclization Reactions: The pyridazinone core can serve as a template for the construction of more complex fused heterocyclic systems. For example, under specific conditions, pyridazinone derivatives can undergo cyclization to form bicyclic structures like furo- and thienopyridazinones. clockss.org The discovery of new cyclization strategies would significantly expand the structural diversity of accessible compounds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been utilized to introduce aryl and alkynyl groups onto the pyridazinone ring. clockss.org Further exploration of different cross-coupling methodologies, including C-H activation, could provide more direct and efficient ways to functionalize the pyridazinone core.

Reactions of Exocyclic Functional Groups: The methyl group at the 5-position and other substituents on the pyridazinone ring offer opportunities for further chemical modification. Investigating the reactivity of these exocyclic groups can lead to the synthesis of a wide range of new derivatives with diverse properties.

By systematically addressing these future research directions, the scientific community can continue to unlock the vast potential of this compound and its derivatives, paving the way for new discoveries in medicine, agriculture, and materials science.

Q & A

Q. What are the most reliable synthetic routes for 5-methylpyridazin-3(4H)-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves alkylation or cyclization reactions. For example, this compound derivatives can be synthesized by reacting 5-chloro-6-phenylpyridazin-3(2H)-one with methyl halides in acetone, using anhydrous potassium carbonate as a base at room temperature . Purity optimization requires post-synthesis purification via preparative TLC (petroleum ether:ethyl acetate = 1:1) and validation by HPLC (≥95% purity) . Key parameters include solvent selection (e.g., acetone for solubility) and stoichiometric control of reagents to minimize side products.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H NMR : Verify the presence of characteristic peaks, such as the methyl group (δ ~2.5 ppm) and pyridazinone ring protons (δ ~6.5–7.5 ppm) .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. For example, single-crystal studies at 110 K with an R factor <0.05 ensure high precision . Software like ORTEP-3 can generate graphical representations of the molecular structure .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Molecular weight : 110.12 g/mol (affects diffusion and solubility).

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) but limited in water.

- Stability : Store at 0–8°C to prevent degradation; monitor via HPLC for batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability or structural impurities. Strategies include:

- Dose-response validation : Test compounds across multiple concentrations (e.g., 0.1–100 μM) in enzyme inhibition assays (e.g., acetylcholinesterase or c-Met kinase) .

- Structural analogs : Compare activities of enantiomers like (R)-6-(4-aminophenyl)-5-methylpyridazin-3(2H)-one to assess stereochemical effects .

- Purity checks : Use LC-MS to confirm >95% purity and rule out impurities as confounding factors .

Q. What computational and experimental methods are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with targets like c-Met kinase (PDB ID: 3LQ8). Focus on hydrogen bonding between the pyridazinone ring and kinase active sites .

- Synthetic diversification : Introduce substituents at the 2- or 5-positions and evaluate changes in IC50 values. For example, 4-(pyridin-4-yloxy)benzamide derivatives show enhanced kinase inhibition .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Q. How can crystallographic data be leveraged to optimize the synthesis of enantiomerically pure this compound derivatives?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC to separate enantiomers. Validate enantiopurity via circular dichroism (CD) spectroscopy .

- Single-crystal analysis : Resolve absolute configuration using Flack parameters during SHELXL refinement. For example, (R)-enantiomers exhibit distinct hydrogen-bonding patterns in the crystal lattice .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Continuous flow reactors : Improve yield consistency and reduce reaction times compared to batch synthesis .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .

- Design of experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.